6-((叔丁氧羰基)氨基)吡啶酸乙酯

描述

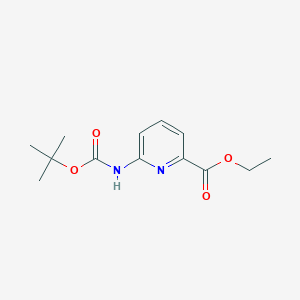

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate, also known as Boc-Lys-OEt or N-Boc-L-lysine ethyl ester, is a chemical compound commonly used in chemical synthesis and drug development. It is also referred to as 2-Pyridinecarboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester; 6-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid ethyl ester; Ethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]-2-pyridinecarboxylate .

Synthesis Analysis

The synthesis of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate involves the reaction of ethyl 6-aminopicolinate with di-t-butyl dicarbonate in the presence of DMAP (4-dimethylaminopyridine) as a catalyst . The reaction is typically carried out in a solvent such as tert-butyl alcohol or acetone at room temperature for about 18 hours . The product is then isolated by filtration after cooling the reaction mixture to -20°C .Molecular Structure Analysis

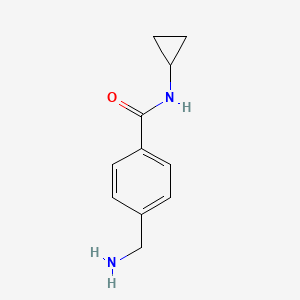

The molecular formula of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is C13H18N2O4 . This compound has a molecular weight of 266.29 g/mol.Chemical Reactions Analysis

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is a reactant in various chemical reactions. For instance, it can be used in the synthesis of Hsp90 fluorescent probes .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate include a molecular weight of 266.29300 . The compound’s exact mass is 266.12700 . It has a LogP value of 2.61890, indicating its lipophilicity . The boiling point, melting point, and density are not available .科学研究应用

Organic Synthesis

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is used in organic synthesis as a building block for creating more complex molecules. Its tert-butoxycarbonyl (Boc) group is particularly useful as a protective group for amines in multi-step synthetic processes . This compound can be involved in reactions to form various heterocyclic structures, which are prevalent in many pharmaceuticals.

Pharmacology

In pharmacology, this compound finds its use in the synthesis of drug precursors. Due to its reactive sites, it can be transformed into pharmacologically active molecules that may act as intermediates in the development of new medications .

Medicinal Chemistry

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is valuable in medicinal chemistry for drug design and discovery. It can be used to modify the pharmacokinetic properties of new chemical entities or to improve the metabolic stability of drug candidates .

Agricultural Chemistry

In the field of agricultural chemistry, such compounds can be utilized to synthesize agrochemicals. These chemicals may serve as precursors for the development of pesticides or herbicides, contributing to crop protection strategies .

Chemical Engineering

This compound is relevant in chemical engineering, particularly in process optimization and the development of synthetic pathways. Its role in the efficient synthesis of complex molecules can lead to advancements in manufacturing processes and material science .

Environmental Science

Lastly, Ethyl 6-((tert-butoxycarbonyl)amino)picolinate can be researched for environmental science applications. Its derivatives could potentially be used in the creation of environmentally friendly materials or in the study of environmental pollutants .

安全和危害

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

属性

IUPAC Name |

ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-5-18-11(16)9-7-6-8-10(14-9)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFUIDQWOBQJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598258 | |

| Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate | |

CAS RN |

203321-86-2 | |

| Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)

![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)

![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)

![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)

![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)